molecular formula C18H15FN6O3 B3005229 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 946332-00-9

2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B3005229
CAS RN: 946332-00-9
M. Wt: 382.355
InChI Key: QLUAFNRTONBGSR-UHFFFAOYSA-N
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Description

2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H15FN6O3 and its molecular weight is 382.355. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Derivative Synthesis : A study by Sunder and Maleraju (2013) focused on synthesizing derivatives of N-(3-chloro-4-fluorophenyl) acetamides, including compounds structurally related to the one . These derivatives demonstrated significant anti-inflammatory activity (Sunder & Maleraju, 2013).
  • Coordination Complexes : Chkirate et al. (2019) synthesized coordination complexes using pyrazole-acetamide derivatives, highlighting the potential for creating structurally diverse complexes with this class of compounds (Chkirate et al., 2019).

Biological Activities

  • Antipsychotic Potential : Research by Wise et al. (1987) explored compounds similar to the given compound for their antipsychotic-like profile and potential in behavioral animal tests, indicating the relevance of these compounds in neurological research (Wise et al., 1987).
  • Antibacterial Properties : The synthesis of stable isotope-labeled antibacterial agents related to pyrazole-acetamide derivatives, as demonstrated by Lin and Weaner (2012), suggests the potential application of these compounds in antibacterial research (Lin & Weaner, 2012).

Chemical Reactivity and Applications

  • Multi-Component Reactions : El-Borai et al. (2012) conducted a study on multi-component reactions involving pyrazole derivatives, indicating the chemical versatility and potential applications in synthesizing a range of chemical structures (El-Borai et al., 2012).
  • Fluorogenic Dye Potential : Zaitseva et al. (2020) explored the oxidation of certain imidazol-5(4H)-ones, leading to compounds that exhibit significant shifts in absorption and emission spectra. This suggests the potential use of similar pyrazole-acetamide derivatives as fluorogenic dyes (Zaitseva et al., 2020).

properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O3/c1-10-7-15(23-28-10)21-16(26)9-24-18(27)17-14(11(2)22-24)8-20-25(17)13-5-3-12(19)4-6-13/h3-8H,9H2,1-2H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUAFNRTONBGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

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